molecular formula C17H22N2O3S3 B2505394 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1049132-04-8

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Cat. No. B2505394
CAS RN: 1049132-04-8
M. Wt: 398.55
InChI Key: FKFNIBNXBZRROL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the formation of amide bonds and the construction of heterocyclic frameworks. For example, the compound described in Paper 1 was synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and flurbiprofen in a single step, suggesting that similar amide coupling reactions could be employed in the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide .

Molecular Structure Analysis

The molecular structure of related compounds can be determined using techniques such as X-ray diffraction, as demonstrated in Paper 2, where the crystal structure of a thiadiazolo[2,3-a]pyrimidinylidene derivative was elucidated . This suggests that the molecular structure of the compound of interest could also be characterized using similar crystallographic methods to determine its conformation and stereochemistry.

Chemical Reactions Analysis

The reactivity of the compound of interest can be inferred from the reactivity of similar compounds. For instance, the compound in Paper 2 was synthesized using bromine as a cyclic reagent, indicating that halogenation reactions may be relevant for the synthesis or further functionalization of the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be predicted based on the properties of similar compounds. For example, the compound in Paper 2 has a high molecular weight and specific crystallographic parameters, which could influence its solubility, melting point, and other physical properties . The herbicidal activity mentioned in Paper 2 also suggests potential biological activity for the compound of interest, which could be explored in bioassays .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research on compounds with similar structures has demonstrated potential antibacterial and antifungal properties. For example, derivatives synthesized from propanehydrazide have shown good antibacterial activity against specific bacterial strains, indicating a possible avenue for the development of new antibacterial agents (Tumosienė et al., 2012).

Anticancer Activity

Another area of research is the evaluation of the cytotoxic and anticancer activities of such compounds. Certain acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione systems have been studied for their potential to inhibit topoisomerase II and exhibit efficacy against resistant cancer cell lines (Gomez-Monterrey et al., 2011). Similarly, novel derivatives have been synthesized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent applications (Küçükgüzel et al., 2013).

Anti-Inflammatory and Analgesic Properties

Compounds with related structures have been designed and synthesized for their anti-inflammatory and analgesic properties. Novel substituted thiadiazoles, for instance, showed significant in vitro anti-inflammatory activity compared to known drugs like ibuprofen, pointing to potential as new anti-inflammatory and analgesic agents (Shkair et al., 2016).

Electrophilic Properties and Probe Applications

Additionally, some derivatives have been investigated for their electrophilic properties and potential as spectrophotometric probes for detecting nucleophilic side chains in proteins, demonstrating the chemical versatility and potential application of similar compounds in biochemical research (Llamas et al., 1986).

Mechanism of Action

The mechanism of action is more relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards of a compound involve understanding its toxicity, flammability, environmental impact, and other potential risks .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could involve more in-depth studies or the development of new experimental techniques .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S3/c1-3-19(13-8-10-25(21,22)11-13)16(20)7-6-15-17(18-12(2)24-15)14-5-4-9-23-14/h4-5,9,13H,3,6-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFNIBNXBZRROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCC2=C(N=C(S2)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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